(2-Aminopyridin-4-yl)boronic acid hydrochloride
Overview
Description
(2-Aminopyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in the field of organic chemistry due to its versatility and utility in various chemical reactions. This compound is particularly valuable in the synthesis of bioactive molecules and pharmaceuticals.
Mechanism of Action
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of (2-Aminopyridin-4-yl)boronic acid hydrochloride . For instance, the reactivity of boronic acids is known to be pH-dependent, and they are typically more stable and less reactive in acidic environments.
Biochemical Analysis
Biochemical Properties
(2-Aminopyridin-4-yl)boronic acid hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of proteasomes and other enzymes. This compound interacts with enzymes such as serine proteases and kinases, forming reversible covalent bonds with the active site serine residues. These interactions can inhibit the enzyme’s activity, making this compound a valuable tool in studying enzyme functions and developing enzyme inhibitors .
Cellular Effects
The effects of this compound on cells are profound. It influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. By inhibiting proteasomes, this compound can induce apoptosis in cancer cells, making it a potential candidate for anticancer therapies. Additionally, this compound can modulate the activity of kinases, affecting cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of reversible covalent bonds with the active sites of enzymes. This binding can inhibit enzyme activity by blocking substrate access or altering the enzyme’s conformation. The compound’s boronic acid group interacts with the hydroxyl groups of serine residues in the enzyme’s active site, forming a tetrahedral boronate complex. This interaction is crucial for its inhibitory effects on proteasomes and other enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme pH or temperature conditions. Long-term studies have shown that its inhibitory effects on enzymes can persist for extended periods, although the exact duration depends on the specific enzyme and experimental conditions. In vitro studies have demonstrated sustained inhibition of proteasome activity, leading to prolonged cellular effects .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can selectively inhibit target enzymes without significant toxicity. At higher doses, it can cause adverse effects, including toxicity to non-target tissues and organs. Studies in animal models have shown that the therapeutic window for this compound is narrow, necessitating careful dosage optimization to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver, where it undergoes conjugation reactions to form more water-soluble metabolites that can be excreted in the urine. The compound interacts with enzymes such as cytochrome P450s, which play a role in its biotransformation. These interactions can affect the metabolic flux and the levels of various metabolites in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminopyridin-4-yl)boronic acid hydrochloride typically involves the reaction of 2-aminopyridine with a boronic acid derivative. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts to facilitate the formation of carbon-carbon bonds between the boronic acid and the pyridine ring . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like ethanol or water.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of microwave-assisted synthesis is also explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Aminopyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The amino group on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include pyridine N-oxides, hydroxylated pyridines, and various substituted pyridine derivatives .
Scientific Research Applications
(2-Aminopyridin-4-yl)boronic acid hydrochloride has a wide range of applications in scientific research:
Biology: This compound is explored for its potential as a ligand in biological assays and as a precursor for bioactive molecules.
Medicine: It is investigated for its role in the development of new drugs, especially those targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-Aminopyridine-5-boronic acid pinacol ester
- 4-Pyridinylboronic acid
- 2-Aminopyridine-4-boronic acid, pinacol ester
Uniqueness
(2-Aminopyridin-4-yl)boronic acid hydrochloride stands out due to its unique combination of an amino group and a boronic acid group on the pyridine ring. This structural feature allows it to participate in a wide range of chemical reactions and form stable complexes with various molecular targets, making it highly versatile in both research and industrial applications .
Properties
IUPAC Name |
(2-aminopyridin-4-yl)boronic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3,9-10H,(H2,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKMKCIASYYNDKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1)N)(O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2304633-95-0 | |
Record name | ||
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2304633-95-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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